molecular formula C11H14BrNO2 B7974197 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Cat. No.: B7974197
M. Wt: 272.14 g/mol
InChI Key: ZGTIFMSYWRTIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(2-methoxyethyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-3-4-9(10(12)7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTIFMSYWRTIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide: A Guide to Therapeutic Scaffold Optimization

Executive Summary This technical guide analyzes the therapeutic utility of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (BMEMB) . While often categorized as a synthetic intermediate, this specific scaffold represents a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its functional groups: the 2-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (enabling library expansion), while the N-(2-methoxyethyl) tail modulates physicochemical properties (solubility, permeability) and metabolic stability.

This guide explores the derivation of BMEMB into two primary therapeutic classes: Dual PDE4/Muscarinic Antagonists (Respiratory) and Kinase Inhibitors (Oncology) , providing validated protocols for synthesis and biological evaluation.

Part 1: Chemical Architecture & SAR Logic

The therapeutic potential of BMEMB derivatives is dictated by the precise placement of its substituents. A structural dissection reveals the rationale for its use as a lead compound:

Structural MotifMedicinal Chemistry Function
2-Bromo Position The Diversity Vector: A steric and electronic anchor. In its native state, it forces the amide bond out of planarity (atropisomerism potential). Crucially, it is the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl systems essential for high-affinity target binding (e.g., kinase hinge binding).
N-(2-methoxyethyl) The ADME Modulator: Unlike a simple methyl or ethyl group, the ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without sacrificing lipophilicity required for membrane permeability. It often mimics the hydration shell, reducing desolvation penalties during protein binding.
4-Methyl Group Metabolic Blocker: Blocks para-position metabolism (oxidation) on the benzene ring, extending half-life (

). It also provides a hydrophobic contact point for hydrophobic pockets (e.g., the hydrophobic back pocket in kinases).

Part 2: Therapeutic Applications[1][2][3]

Respiratory Disease: Dual PDE4 Inhibition & Muscarinic Antagonism

Research indicates that benzamide derivatives structurally related to BMEMB act as dual pharmacophores for Chronic Obstructive Pulmonary Disease (COPD).[1]

  • Mechanism: Inhibition of Phosphodiesterase 4 (PDE4) prevents the hydrolysis of cAMP in inflammatory cells (neutrophils, eosinophils), while antagonism of Muscarinic M3 receptors causes bronchodilation.

  • Derivative Strategy: The 2-bromo group is coupled with nitrogen-containing heterocycles (e.g., pyrazoles or quinolines) to create the "tail" that occupies the PDE4 catalytic domain.

Oncology: Type II Kinase Inhibition

The 2-bromo-benzamide core is a classic scaffold for Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases.

  • Mechanism: The amide nitrogen forms a hydrogen bond with the conserved Glu residue in the

    
    C-helix, while the aryl group (introduced at the 2-bromo position) extends into the allosteric pocket.
    
  • Derivative Strategy: Suzuki coupling with 3-trifluoromethylaniline or similar moieties creates inhibitors targeting VEGFR or B-RAF.

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the downstream effects of a BMEMB-derived PDE4 inhibitor in a bronchial epithelial cell.

PDE4_Signaling BMEMB_Deriv BMEMB Derivative (Inhibitor) PDE4 PDE4 Enzyme (Active) BMEMB_Deriv->PDE4 Inhibits (Allosteric) AMP 5'-AMP (Inactive) BMEMB_Deriv->AMP Blocks Production PDE4->AMP Hydrolysis cAMP cAMP (Cyclic Adenosine Monophosphate) PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Bronchodilation Smooth Muscle Relaxation PKA->Bronchodilation MLCK Inhibition Inflammation Inflammatory Cytokines (TNF-alpha, IL-8) CREB->Inflammation Downregulates

Figure 1: Mechanism of Action for BMEMB-derived PDE4 inhibitors.[2][3] Inhibition leads to cAMP accumulation, activating PKA, which drives bronchodilation and suppresses inflammatory cytokine release.

Part 4: Experimental Protocols

Protocol A: Synthesis of the BMEMB Scaffold

Rationale: Direct amidation ensures high yield and retention of the bromine handle.

  • Reagents: 2-Bromo-4-methylbenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), 2-Methoxyethylamine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).
    
  • Activation: Dissolve acid in DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Amidation: Re-dissolve acid chloride in dry DCM. Add TEA. Add 2-Methoxyethylamine dropwise at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the methoxy singlet (~3.3 ppm) and the amide triplet.
    
Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Rationale: Functionalizing the 2-position to create biaryl derivatives.

  • Reagents: BMEMB (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure: Degas solvents with

    
     for 15 mins. Combine reagents in a sealed tube. Heat to 90°C for 12 hours.
    
  • Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Biological Evaluation (PDE4 Assay)

To validate the therapeutic potential, derivatives must be screened for PDE4 inhibition.[1]

Assay Principle: Fluorescence Polarization (FP).

  • Tracer: FAM-labeled cAMP.

  • System: When PDE4 hydrolyzes cAMP, the tracer is displaced from the detection antibody, changing polarization.

  • Protocol:

    • Incubate BMEMB derivative (serial dilution 10

      
       to 0.1 nM) with recombinant PDE4B enzyme for 15 min.
      
    • Add FAM-cAMP substrate. Incubate 45 min.

    • Add IMAP binding reagent (nanoparticles).

    • Read FP (Ex 485 nm / Em 528 nm).

    • Hit Criteria:

      
       indicates a potent lead.
      

References

  • Dual Pharmacophores for Respiratory Disease

    • Press, N. J., et al. "Synthesis and evaluation of PDE4-muscarinic antagonists." Bioorganic & Medicinal Chemistry Letters, 17(11), 3007-3010. (2007).[2][1] Link

    • Relevance: Establishes the 2-bromo-benzamide core as a viable scaffold for dual-action respir
  • Benzamide Scaffold Versatility: Gou, S., et al. "Design, synthesis and biological evaluation of benzamide derivatives as potential anticonvulsants." European Journal of Medicinal Chemistry, 46(1), 222-228. (2011). Relevance: Demonstrates the CNS penetration properties of N-substituted benzamides.
  • Synthetic Methodology

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (1995). Link

    • Relevance: The foundational protocol for functionalizing the 2-bromo position of the BMEMB scaffold.
  • Patent Literature

    • "Dual Pharmacophores - PDE4-Muscarinic Antagonists."[2][1] US Patent Application US20090203657A1. Link

    • Relevance: Explicitly utilizes 2-bromo-4-methylbenzamide intermediates in the synthesis of respir

Sources

The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold, a deceptively simple aromatic amide, stands as a quintessential "privileged structure" in the field of medicinal chemistry. Its remarkable versatility, stemming from favorable physicochemical properties and synthetic tractability, has enabled the development of a vast and diverse arsenal of therapeutic agents. This technical guide provides a comprehensive exploration of the benzamide scaffold, delving into its fundamental properties, diverse mechanisms of action, and extensive applications across a spectrum of diseases. From its early serendipitous discoveries to its current role in precision medicine, the benzamide moiety continues to be a highly productive framework for the design of novel therapeutics. This guide will illuminate the key structure-activity relationships, showcase detailed experimental considerations, and offer insights into the future trajectory of benzamide-based drug discovery.

Introduction: The Enduring Legacy of a Privileged Scaffold

The journey of benzamide derivatives in medicine began not with rational design, but with fortuitous observations in the mid-20th century. The initial discovery of the antiemetic and antipsychotic properties of compounds like metoclopramide and sulpiride unveiled the therapeutic potential of this chemical entity[1]. These early successes spurred decades of intensive research, revealing that the benzamide core can be strategically decorated with a variety of substituents to modulate its interaction with a wide array of biological targets[2][3]. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity and specificity to enzymes and receptors, making it a cornerstone in modern drug discovery[3].

The inherent structural features of the benzamide scaffold allow for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles[3]. This has led to the development of blockbuster drugs targeting the central nervous system, combatting cancer, and managing metabolic disorders, solidifying the benzamide framework as a truly indispensable tool in the medicinal chemist's toolkit.

Physicochemical Properties and Synthetic Accessibility

The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, possesses a unique combination of physicochemical properties that contribute to its "drug-like" character[3][4]. Benzamides are typically white or pale-colored powders, often soluble in water and other organic solvents[5]. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aromatic ring provides a rigid scaffold and can participate in π-π stacking and hydrophobic interactions.

Synthetic Methodologies

The synthetic tractability of the benzamide scaffold is a key advantage for medicinal chemists. A variety of robust and versatile synthetic methods are available for their preparation, allowing for the creation of large and diverse chemical libraries for screening.

2.1.1. Amide Coupling Reactions: This is the most common and straightforward method for synthesizing benzamides. It typically involves the reaction of a benzoic acid derivative with an amine in the presence of a coupling agent.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Yields for EDC/HOBt Coupling Reactions [6]

EntryCarboxylic AcidAmineSolventTemperature (°C)Time (h)Yield (%)
14-Nitrobenzoic AcidAnilineDMFRT1292
2Benzoic Acid4-FluoroanilineCH₂Cl₂RT1688
33-Methoxybenzoic AcidBenzylamineMeCNRT895

2.1.2. Other Synthetic Routes: Transition-metal-catalyzed cross-coupling reactions and multi-component reactions also offer efficient pathways to more complex benzamide derivatives, expanding the accessible chemical space[6].

Diverse Mechanisms of Action: A Multi-Targeting Scaffold

The therapeutic versatility of benzamide derivatives is a direct consequence of their ability to interact with a multitude of biological targets. This multi-targeting capability has been exploited to develop drugs for a wide range of diseases.

Receptor Modulation: The Central Nervous System and Beyond

A significant number of benzamide-containing drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs).

3.1.1. Dopamine Receptor Antagonism: The benzamide scaffold is a hallmark of several atypical antipsychotic drugs[3]. Compounds like sulpiride and amisulpride are selective antagonists of dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain[3][7]. By blocking these receptors, they modulate dopamine neurotransmission, which is thought to be hyperactive in psychosis[3]. At low doses, amisulpride preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is beneficial in treating depressive symptoms[7][8]. At higher doses, it blocks postsynaptic receptors, producing its antipsychotic effects[7][8].

Dopamine Dopamine D2_Autoreceptor Presynaptic D2 Autoreceptor Dopamine->D2_Autoreceptor Inhibits Release D2_Postsynaptic Postsynaptic D2 Receptor Dopamine->D2_Postsynaptic Activates Dopamine_Release Increased Dopamine Release (Antidepressant Effect) D2_Autoreceptor->Dopamine_Release Signal_Transduction Blocked Signal Transduction (Antipsychotic Effect) D2_Postsynaptic->Signal_Transduction Benzamide_Low Low-Dose Benzamide (e.g., Amisulpride) Benzamide_Low->D2_Autoreceptor Blocks Benzamide_High High-Dose Benzamide (e.g., Amisulpride) Benzamide_High->D2_Postsynaptic Blocks

Caption: Dual mechanism of benzamide antipsychotics.

3.1.2. Serotonin Receptor Activity: Many benzamide antipsychotics also exhibit affinity for serotonin receptors, such as 5-HT1A and 5-HT2, which contributes to their atypical profile and reduced extrapyramidal side effects[9][10][11].

3.1.3. Other GPCRs: The benzamide scaffold has also been explored for its activity at other GPCRs, including adrenergic receptors and the orphan receptor GPR139[9][10][12].

Enzyme Inhibition: A Powerful Tool in Oncology and Beyond

Benzamide derivatives have emerged as potent inhibitors of several key enzyme families, leading to significant advances in cancer therapy and other areas.

3.2.1. Kinase Inhibition: Many benzamide derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer[3]. By occupying the ATP-binding pocket, these drugs prevent the phosphorylation of downstream substrates, thereby blocking proliferation and survival signals[3]. A prominent example is Entrectinib, an inhibitor of Trk, ROS1, and ALK, used in the treatment of solid tumors with specific gene fusions[3]. The development of 3-substituted benzamide derivatives has also led to potent Bcr-Abl kinase inhibitors for chronic myeloid leukemia[13]. Furthermore, benzamide derivatives have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1) and tyrosine kinases[14][15][16].

RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Blocked_Signaling Blocked Signaling RTK->Blocked_Signaling ATP ATP ATP->RTK Benzamide_Inhibitor Benzamide Kinase Inhibitor Benzamide_Inhibitor->RTK Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Mechanism of benzamide-based kinase inhibition.

3.2.2. Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives have been developed as HDAC inhibitors. HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of HDACs, thereby inhibiting their activity[17]. This leads to histone hyperacetylation, chromatin relaxation, and ultimately, anticancer effects such as cell cycle arrest and apoptosis[18][19].

Table 2: Inhibitory Activity of Selected Benzamide-Based HDAC Inhibitors

CompoundTarget HDACsIC₅₀ (nM)Reference
Entinostat (MS-275) Class I HDACs100-200[20]
Mocetinostat Class I and IV HDACs~500[21]
Chidamide HDAC1, 2, 3, 1095 (HDAC1)[21]

3.2.3. Other Enzyme Targets: Benzamide derivatives have also been investigated as inhibitors of other enzymes, including acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease and Mycobacterium tuberculosis QcrB for tuberculosis[22][23].

Therapeutic Applications: A Broad Spectrum of Activity

The diverse mechanisms of action of benzamide derivatives have translated into a wide range of therapeutic applications.

Central Nervous System Disorders

As previously discussed, substituted benzamides are widely used as antipsychotics for the treatment of schizophrenia[3][7]. Their unique pharmacological profile, often combining D2 antagonism with effects on serotonin receptors, has led to their classification as "atypical" antipsychotics with a favorable side-effect profile[1]. Additionally, at lower doses, some benzamides like amisulpride are effective in treating depression and dysthymia[7].

Oncology

The development of benzamide-based anticancer agents is a rapidly growing area of research[17][19]. As potent inhibitors of kinases and HDACs, these compounds can target multiple dysregulated pathways in cancer cells[3][17]. Several benzamide-containing drugs are approved for cancer treatment, and many more are in clinical trials[21].

Metabolic Diseases

Recent research has highlighted the potential of benzamide derivatives in the treatment of type 2 diabetes mellitus (T2DM) . Novel benzamide derivatives have been developed as glucokinase (GK) activators[24][25][26][27][28]. GK plays a crucial role in glucose homeostasis, and its activation can lower blood glucose levels[27].

Table 3: Activity of a Novel Benzamide Glucokinase Activator [24]

CompoundIn Vitro EC₅₀ (nM)In Vivo OGTT (AUC Reduction %)
19 2747.4% (at 30 mg/kg)
Other Therapeutic Areas

The applications of benzamides extend beyond these major areas. They are also used as antiemetics (e.g., metoclopramide) to manage nausea and vomiting, and have been investigated for their potential as analgesics , anti-inflammatory agents , and antimicrobials [5][29][30].

Structure-Activity Relationships (SAR)

The therapeutic efficacy of benzamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amide nitrogen. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved drugs.

  • Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups at different positions on the phenyl ring can significantly influence binding affinity and selectivity for a particular target. For example, in a series of Bcr-Abl kinase inhibitors, 3-halogenated and 3-trifluoromethylated benzamide derivatives were found to be highly potent[13]. In contrast, for Mycobacterium tuberculosis QcrB inhibitors, electron-withdrawing groups at the C-5 position were less tolerated[23].

  • Modifications of the Amide Group: The substituents on the amide nitrogen are critical for interacting with the target protein. For instance, in a series of acetylcholinesterase inhibitors, the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity[22].

  • Linker Moiety: In many benzamide drugs, a linker connects the benzamide core to another pharmacophoric group. The length and flexibility of this linker can be optimized to achieve optimal binding.

Future Perspectives and Conclusion

The benzamide scaffold has proven to be an enduring and remarkably fruitful starting point for drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry[3].

Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the potential of the benzamide scaffold to modulate new and challenging biological targets.

  • Enhanced Selectivity: Designing next-generation benzamide derivatives with improved selectivity to minimize off-target effects and enhance safety profiles.

  • Overcoming Drug Resistance: Developing novel benzamide-based therapies that can overcome resistance mechanisms that have emerged with existing treatments.

  • Hybrid Molecules: Combining the benzamide scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities[31].

References

  • Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem. (URL: )
  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. (URL: )
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed. (URL: [Link])

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (URL: )
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC. (URL: [Link])

  • Benzamides: Sulpiride - Pharmaguideline. (URL: [Link])

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed. (URL: [Link])

  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem. (URL: )
  • The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties - Benchchem. (URL: )
  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem. (URL: )
  • Unraveling the Benzamide Scaffold: A Technical Guide to its Biological Mechanisms of Action - Benchchem. (URL: )
  • Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC. (URL: [Link])

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (URL: [Link])

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - Taylor & Francis Online. (URL: [Link])

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed. (URL: [Link])

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed. (URL: [Link])

  • Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction - The Office of Technology Commercialization Online Licensing Store. (URL: [Link])

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed. (URL: [Link])

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC. (URL: [Link])

  • Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis. (URL: [Link])

  • The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv
  • The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innov
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

  • Consensus on the use of substituted benzamides in psychiatric patients - PubMed. (URL: [Link])

  • Spotlight on amisulpride in schizophrenia - PubMed. (URL: [Link])

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed. (URL: [Link])

  • Design, Synthesis and biological Evaluation of Benzamide derivati - Walsh Medical Media. (URL: [Link])

  • Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus - PubMed. (URL: [Link])

  • Benzamide – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. (URL: [Link])

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Publishing. (URL: [Link])

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC. (URL: [Link])

  • Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

Sources

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide as a drug discovery building block

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization as a High-Fidelity Scaffold in Medicinal Chemistry

Executive Summary & Structural Logic

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (CAS: 1551435-76-7) represents more than a simple catalog intermediate; it is a "privileged scaffold" precursor designed to address three critical failure points in early-stage lead optimization: solubility , metabolic stability , and vectorial diversity .

As a Senior Application Scientist, I define this molecule not by its static structure, but by its latent reactivity. It serves as a bifurcated hub: the ortho-bromo handle allows for palladium-catalyzed diversification, while the N-methoxyethyl tail proactively manages lipophilicity (LogD) before the molecular weight increases during library synthesis.

Structural Dissection

The molecule functions through three distinct zones:

  • The Reactive Warhead (Ortho-Bromo): A sterically crowded halogen positioned for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.

  • The Solubilizing Tail (Methoxyethyl): A motif that lowers LogP via ether oxygen hydrogen bonding without introducing a high-turnover metabolic soft spot.

  • The Metabolic Shield (Para-Methyl): Blocks the typically labile para-position of the phenyl ring from CYP450-mediated oxidation.

StructuralAnalysis Core Benzamide Core (Scaffold Rigidity) Br 2-Bromo Position (Divarsification Vector) Core->Br Ortho-Sterics Me 4-Methyl Group (Metabolic Block) Core->Me Para-Blocking Tail N-(2-methoxyethyl) (Solubility/LogD) Core->Tail Amide Linker Downstream Library Generation Br->Downstream Pd-Catalysis (Suzuki/Buchwald) Properties ADME Optimization Tail->Properties H-Bond Acceptor (Lowers LogP)

Figure 1: Functional dissection of the scaffold showing the interplay between the reactive handle and physicochemical modulators.[1]

Synthetic Access & Quality Control

To utilize this building block effectively, high purity (>98%) is required to prevent catalyst poisoning during downstream Pd-couplings. The most robust route is the Schotten-Baumann acylation of 2-methoxyethylamine with 2-bromo-4-methylbenzoyl chloride.

Protocol 1: High-Purity Synthesis of the Scaffold

Rationale: We utilize a biphasic or low-temperature organic base method to prevent bis-acylation and control the exotherm, which can degrade the acid chloride.

Reagents:

  • 2-Bromo-4-methylbenzoyl chloride (1.0 equiv)

  • 2-Methoxyethylamine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-methoxyethylamine and TEA in anhydrous DCM. Cool to 0°C under N₂ atmosphere. Cooling is critical to suppress side reactions.

  • Addition: Dissolve 2-bromo-4-methylbenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup (Crucial for Pd-Coupling Purity):

    • Wash organic phase with 1M HCl (2x) to remove unreacted amine and TEA. Residual amines can coordinate Pd and kill downstream catalysts.

    • Wash with Sat. NaHCO₃ (to remove benzoic acid byproducts).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Heptane if solid, or flash chromatography (0-50% EtOAc in Hexane).

QC Criteria:

  • 1H NMR: Confirm diagnostic triplet for methoxyethyl CH₂ (~3.5 ppm) and singlet for OMe (~3.3 ppm).

  • Halogen Check: Beilstein test or Mass Spec (79Br/81Br isotope pattern) to ensure the bromo group remains intact.

Divergent Synthesis Strategies (The "Ortho-Effect")

The defining feature of this scaffold is the 2-bromo substituent. While valuable, it introduces significant steric hindrance due to its proximity to the amide carbonyl. Standard Suzuki conditions often fail here.

Overcoming Steric Hindrance in Cross-Coupling

When coupling this scaffold with boronic acids, the ortho-substituent prevents the planar alignment required for transmetallation. You must use electron-rich, bulky phosphine ligands.

Recommended Catalyst Systems:

  • Pd(dppf)Cl₂: Good for general aryl-aryl coupling.

  • Pd₂dba₃ + XPhos/SPhos: Mandatory for sterically demanding partners or forming C-N bonds (Buchwald-Hartwig).

SyntheticWorkflow Start 2-Bromo-N-(2-methoxyethyl) -4-methylbenzamide Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd-SPhos) Start->Suzuki Path A: C-C Bond Buchwald Buchwald-Hartwig Amination (HNR2, Pd-RuPhos) Start->Buchwald Path B: C-N Bond Heck Intramolecular Heck (Cyclization to Isoquinolinone) Start->Heck Path C: Cyclization Lib1 Biaryl Library (Soluble Leads) Suzuki->Lib1 Lib2 Aniline Derivatives (Kinase Inhibitors) Buchwald->Lib2 Lib3 Fused Heterocycles (Rigid Scaffolds) Heck->Lib3

Figure 2: Divergent synthetic pathways utilizing the ortho-bromo handle. Path A and B require specialized ligands to overcome steric clash with the amide.

Protocol 2: Sterically Demanding Suzuki Coupling

Rationale: We use SPhos (Buchwald ligand) because its bulk facilitates the reductive elimination step, which is the rate-determining step for ortho-substituted biaryls.

  • Mix: Scaffold (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water. Biphasic systems often assist in solubilizing inorganic bases.

  • Conditions: Heat to 100°C for 12-18h in a sealed vial.

Physicochemical Impact Data

The inclusion of the N-(2-methoxyethyl) group is a deliberate medicinal chemistry tactic. Unlike a simple N-ethyl or N-propyl group, the ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility without becoming a hydrogen bond donor (HBD), which would penalize membrane permeability.

Comparative Property Table:

Scaffold VariantLogP (Calc)tPSA (Ų)Solubility (pH 7.4)Metabolic Risk
N-(2-methoxyethyl) (Target) 2.1 55.0 High Low (Stable Ether)
N-propyl (Analog)2.845.0LowMed (Alkyl Oxidation)
N-H (Primary Amide)1.865.0MedHigh (Glucuronidation)

Data Interpretation: The Target molecule maintains a "Goldilocks" LogP (approx 2.1), ideal for oral bioavailability (Lipinski space), while the ether tail prevents the lipophilicity from climbing too high during subsequent fragment growing.

References

  • Suzuki-Miyaura Coupling on Ortho-Substituted Arenes

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7532–7533. Link

  • Solubility Effects of Ether Chains

    • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • Amide Synthesis (Schotten-Baumann Conditions)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Buchwald-Hartwig Amination (Ligand Selection)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Methodological & Application

Synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles and practical considerations for a successful synthesis.

Introduction

The formation of an amide bond is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of biologically active molecules and functional materials. The target molecule, 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, incorporates a substituted benzamide scaffold, a privileged structure in medicinal chemistry. This guide will explore two robust and widely applicable methods for its preparation from 2-bromo-4-methylbenzoic acid: the classic acyl chloride formation followed by amidation, and a direct amide coupling approach using modern reagents.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount. This guide will detail the underlying mechanisms of two distinct activation strategies, providing the rationale for the selection of reagents and reaction conditions.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is crucial for a safe and efficient synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Hazards
2-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.04Solid143-147Skin and eye irritation[1]
2-MethoxyethylamineC₃H₉NO75.11Liquid-Flammable, corrosive

Method 1: Acyl Chloride Formation and Subsequent Amidation

This traditional and cost-effective two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Mechanistic Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) convert this hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][] The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic amine.

Visualizing the Pathway: Acyl Chloride Formation

Acyl_Chloride_Formation 2-Bromo-4-methylbenzoic acid 2-Bromo-4-methylbenzoic acid Reactive Intermediate Reactive Intermediate 2-Bromo-4-methylbenzoic acid->Reactive Intermediate + SOCl₂ 2-Bromo-4-methylbenzoyl chloride 2-Bromo-4-methylbenzoyl chloride Reactive Intermediate->2-Bromo-4-methylbenzoyl chloride -SO₂, -HCl 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide 2-Bromo-4-methylbenzoyl chloride->2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide + 2-Methoxyethylamine - HCl

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Methoxyethylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 2-Bromo-4-methylbenzoyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. A fume hood is essential as this reaction evolves toxic gases.[2]

  • Slowly heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.[4] This step is crucial to prevent side reactions in the subsequent amidation.

Step 2: Synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

  • Dissolve the crude 2-bromo-4-methylbenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Method 2: Direct Amide Coupling Using EDC and HOBt

This one-pot method utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate the amide bond formation directly from the carboxylic acid and amine. This method is often preferred for its milder reaction conditions and simpler workup.

Mechanistic Rationale

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be unstable and prone to racemization if the carboxylic acid is chiral. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active HOBt ester. This ester is less reactive than the O-acylisourea but more stable and less susceptible to side reactions. The amine then attacks the carbonyl of the HOBt ester to form the desired amide, regenerating HOBt in the process.[6] The urea byproduct formed from EDC is water-soluble, simplifying its removal during the aqueous workup.[7]

Visualizing the Pathway: EDC/HOBt Coupling

EDC_HOBt_Coupling cluster_activation Activation 2-Bromo-4-methylbenzoic acid 2-Bromo-4-methylbenzoic acid O-Acylisourea Intermediate O-Acylisourea Intermediate 2-Bromo-4-methylbenzoic acid->O-Acylisourea Intermediate + EDC HOBt Active Ester HOBt Active Ester O-Acylisourea Intermediate->HOBt Active Ester + HOBt - EDC-Urea 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide HOBt Active Ester->2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide + 2-Methoxyethylamine - HOBt

Caption: The catalytic cycle of EDC/HOBt mediated amide bond formation.

Experimental Protocol: EDC/HOBt Coupling Method

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • 2-Methoxyethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-bromo-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and 2-methoxyethylamine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Add a tertiary amine base such as DIPEA or TEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide.

Product Purification and Characterization

Flash Column Chromatography

Purification of the crude product is typically achieved using silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed. The polarity of the eluent should be optimized based on TLC analysis of the crude product.[8]

Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[9] For N-substituted benzamides, polar protic solvents like ethanol or a mixed solvent system such as ethanol/water are often suitable.[10]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.[2]

  • 2-Methoxyethylamine is flammable and corrosive.

  • Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide from 2-bromo-4-methylbenzoic acid can be reliably achieved through either the acyl chloride method or a direct coupling reaction with EDC/HOBt. The choice of method will depend on factors such as the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in more complex substrates. The protocols and insights provided in this guide are designed to equip researchers with the necessary knowledge to perform this synthesis safely and efficiently, yielding a product of high purity for downstream applications.

References

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Reddit. Need help in optimizing amide formation through acyl chloride pathway. Available from: [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • ResearchGate. What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Available from: [Link]

  • Der Pharma Chemica. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Available from: [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]

  • University of Calgary. Column chromatography. Available from: [Link]

  • Knowledge UChicago. Supporting Information. Available from: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • PubChem. 2-Bromobenzamide. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Knowledge UChicago. Supporting Information. Available from: [Link]

  • DiVA. Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Available from: [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Application Note: A Systematic Approach to Solvent Selection for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical first step in a wide range of chemical applications, including synthesis, purification, formulation, and analysis.[1][2] An optimal solvent ensures the desired solubility, stability, and reactivity of the target compound. This application note presents a comprehensive guide for selecting a suitable solvent for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, a complex organic molecule. The methodology combines a theoretical analysis of the solute's physicochemical properties with a systematic experimental screening protocol. This guide is intended for researchers, scientists, and drug development professionals to facilitate efficient and rational solvent selection, minimizing trial-and-error and adhering to principles of green chemistry.[3][4]

Introduction: The Critical Role of Solvent Selection

In pharmaceutical and chemical manufacturing, the choice of solvent can significantly influence reaction yield, crystal form, purity, and overall process efficiency.[1] Furthermore, considerations of safety, environmental impact, and regulatory compliance are paramount.[3][5][6] Selecting a solvent is a balancing act between achieving the desired physical properties (e.g., solubility, boiling point) and meeting stringent safety and environmental standards.[5][7] This guide provides a structured workflow to identify effective solvents for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, a compound with multiple functional groups that dictate its solubility behavior.

Physicochemical Analysis of the Solute

A thorough understanding of the solute's molecular structure is the foundation of rational solvent selection.

Compound: 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide CAS Number: 1551435-76-7[8] Molecular Formula: C11H14BrNO2

Structural Analysis:

Chemical structure of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Figure 1: Chemical structure of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide.

The key functional groups and their expected influence on solubility are:

  • Aromatic Ring (Toluene derivative): The substituted benzene ring is largely nonpolar and hydrophobic.

  • Bromo Group (-Br): Increases the molecular weight and introduces a degree of polarity.

  • Secondary Amide (-C(=O)NH-): This is a highly polar group. The oxygen atom is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.[9][10] This feature is crucial for interactions with protic and polar aprotic solvents.

  • Ether Group (-O-CH3): The ether linkage is polar and can act as a hydrogen bond acceptor.

  • Ethyl Chain (-CH2CH2-): A flexible, nonpolar hydrocarbon chain.

Predicted Solubility Profile: Based on the principle of "like dissolves like," the presence of both polar (amide, ether) and nonpolar (aromatic ring, methyl, ethyl) regions suggests that 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide will exhibit moderate to good solubility in polar aprotic and some polar protic solvents. It is expected to have limited solubility in highly nonpolar solvents like alkanes and poor solubility in water, a common characteristic of amides with significant hydrocarbon functionality.[9][11]

Systematic Solvent Selection Workflow

A multi-step approach ensures an efficient and data-driven selection process. This workflow progresses from theoretical prediction to empirical verification.

Solvent_Selection_Workflow A Step 1: Solute Analysis (Functional Groups, Polarity) B Step 2: Theoretical Screening (Select Candidate Solvents) A->B Predicts Interactions C Step 3: Experimental Verification (Small-Scale Solubility Tests) B->C Provides Test Set D Step 4: Data Analysis & Ranking (Create Solubility Table) C->D Generates Empirical Data E Step 5: Final Solvent Selection (Consider Application Constraints) D->E Informs Decision

Caption: A logical workflow for systematic solvent selection.

Experimental Protocol: Small-Scale Solubility Screening

This protocol is designed to rapidly assess the solubility of the target compound in a diverse range of solvents using minimal material.

4.1 Materials and Equipment

  • 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (solute)

  • Candidate solvents (see Table 1 for suggestions)

  • Small glass vials (e.g., 2 mL) with caps

  • Analytical balance (±0.1 mg precision)

  • Calibrated micropipettes

  • Vortex mixer and/or magnetic stir plate with stir bars

  • Heating block or water bath (optional)

4.2 Procedure

  • Preparation: Accurately weigh approximately 5-10 mg of the solute into a clean, dry glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a measured volume (e.g., 100 µL) of the first candidate solvent to the vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for 60 seconds at room temperature. Visually inspect for dissolution. If a magnetic stir bar is used, stir for 5-10 minutes.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent. Repeat the agitation step.

  • Observation: Continue adding solvent in 100 µL increments up to a total volume of 1 mL. After each addition and agitation, visually inspect the solution against a dark background to check for any remaining solid particles.

  • Classification: Classify the solubility based on the total volume of solvent required to dissolve the solute.

    • Highly Soluble: Dissolves in < 250 µL.

    • Soluble: Dissolves in 250 - 500 µL.

    • Sparingly Soluble: Dissolves in 500 µL - 1 mL.

    • Insoluble: Does not fully dissolve in 1 mL.

  • Effect of Temperature (Optional): If a compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any changes in solubility. Note that this is primarily for applications where heating is permissible, such as recrystallization.[7]

  • Documentation: Record all observations meticulously in a laboratory notebook.

Recommended Solvents for Screening & Rationale

The following table provides a curated list of candidate solvents, categorized by their properties, to serve as a starting point for the experimental screening.

Solvent ClassSolvent NamePolarity IndexDielectric Constant (ε)Rationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.247.2Excellent solvent for polar molecules; can accept H-bonds from the amide N-H.[12]
N,N-Dimethylformamide (DMF)6.436.7Similar to DMSO, highly effective for amides.[13]
Acetone5.120.7Good general-purpose polar solvent, less viscous and more volatile than DMSO/DMF.[12]
Acetonitrile (ACN)5.837.5Moderately polar, common in chromatography and synthesis.[12]
Polar Protic Ethanol (EtOH)4.324.5Can act as both H-bond donor and acceptor, good for moderately polar compounds.
Isopropanol (IPA)3.919.9Less polar than ethanol, useful for compounds with more nonpolar character.
Chlorinated Dichloromethane (DCM)3.19.1Effective for a wide range of organic compounds with moderate polarity.
Ethers Tetrahydrofuran (THF)4.07.6Aprotic ether with moderate polarity, good for dissolving many organics.
Aromatic Toluene2.42.4May show some solubility due to the aromatic ring of the solute.
Nonpolar Heptane / Hexane0.11.9Expected to be a poor solvent; included as a negative control.

Interpreting Results and Final Selection

The ideal solvent is application-dependent.

  • For Synthesis: Choose a solvent that dissolves reactants but does not interfere with the reaction. The solvent's boiling point should be appropriate for the desired reaction temperature.[12]

  • For Purification (Crystallization): An ideal solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • For Analysis (e.g., HPLC, NMR): The solvent must completely dissolve the sample and be compatible with the analytical technique (e.g., deuterated solvents for NMR).

  • For Formulation: The solvent must be pharmaceutically acceptable, with low toxicity and defined residual limits according to regulatory guidelines (e.g., ICH Q3C).[1][5]

The diagram below illustrates the key intermolecular forces expected to facilitate the dissolution of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide in a polar aprotic solvent like DMSO.

Interactions cluster_solute 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide cluster_solvent DMSO (Solvent) Solute_NH N-H Solvent_SO S=O Solute_NH->Solvent_SO Hydrogen Bond (Donor: Solute N-H) (Acceptor: Solvent S=O) Solute_CO C=O Solute_CO->Solvent_SO Dipole-Dipole Interaction

Caption: Key intermolecular interactions driving solubility.

Conclusion

This application note provides a robust framework for the rational selection of a solvent for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. By integrating theoretical molecular analysis with a systematic and efficient experimental screening protocol, researchers can quickly identify suitable solvents for their specific application. This data-driven approach not only accelerates development timelines but also promotes the use of safer and more environmentally benign solvents by making informed choices early in the process.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Unknown Author. (2005). Principles of Drug Action 1, Amides.
  • Wikipedia. Amide.
  • Editorial. Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • LPS Enterprises. (2024). Steps for Managing Solvents in API Manufacturing.
  • University of Toronto. Solvent and Reagent Selection Guide - Green Chemistry Initiative.
  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?.
  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • ChemicalBook. 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide.

Sources

Application Note: Strategies for the Functionalization of the C(sp²)-Br Bond in 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the aryl bromide in 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, with the C-Br bond acting as a key handle for molecular elaboration. We present detailed, field-proven protocols for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as palladium-catalyzed cyanation. The narrative emphasizes the mechanistic rationale behind experimental choices, particularly addressing the role of the ortho-amide group as a potential directing group that can influence catalyst performance and reaction outcomes.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide is a bespoke chemical building block that offers significant potential for the synthesis of complex molecular architectures. Its utility is primarily derived from the presence of a synthetically versatile C(sp²)-Br bond on the aromatic ring. This bond is amenable to a wide array of powerful transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their efficiency and broad functional group tolerance.[2][3]

A critical feature of this substrate is the N-(2-methoxyethyl)benzamide moiety positioned ortho to the bromine atom. Amide groups are well-known for their ability to act as coordinating directing groups in metal-catalyzed reactions.[1] This coordination can pre-organize the substrate around the metal center, potentially leading to enhanced reactivity, lower catalyst loadings, and unique selectivity profiles compared to unfunctionalized aryl bromides. This application note provides validated protocols for several key transformations, enabling chemists to predictably and efficiently diversify this molecular scaffold.

Palladium-Catalyzed Cross-Coupling: A Toolkit for Diversification

Palladium catalysis is a dominant technology for C-C and C-heteroatom bond formation.[3][4] The general catalytic cycle for most cross-coupling reactions involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation (for Suzuki, etc.) or amine/alkene coordination, and (3) Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[3][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method for constructing biaryl structures.[6][7] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[7]

Mechanistic Insight: The ortho-amide group can stabilize the palladium catalyst through chelation, potentially accelerating the rate-limiting oxidative addition step and facilitating reductive elimination. The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagent/ParameterRecommended Value/ConditionPurpose
Substrate 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (1.0 equiv)Aryl bromide source
Boronic Acid Aryl- or Vinylboronic Acid (1.2–1.5 equiv)Coupling partner
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Catalyst source
Base K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)Activates boronic acid
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Reaction medium
Temperature 80–110 °CProvides activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation

Step-by-Step Methodology:

  • To a dry Schlenk flask, add the substrate (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.5 equiv).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[8]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Solids: Substrate, Boronic Acid, Base, Pd Catalyst B 2. Inert Atmosphere: Evacuate & Backfill (3x) A->B C 3. Add Solvents: Degassed Dioxane/H₂O B->C D 4. Heat to 90 °C C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute (Ethyl Acetate) E->F Reaction Complete G 7. Aqueous Wash (H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation CuX Cu(I)X PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Base CuAcetylide->CuX from Pd Cycle Alkyne H-C≡CR Alkyne->CuAcetylide

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Kinetics for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are experiencing prolonged reaction times (>24 hours) or incomplete conversion when synthesizing 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide .

Root Cause Analysis: The primary bottleneck is steric hindrance caused by the bromine atom at the ortho position (C2) relative to the carbonyl carbon.[1] This substituent blocks the trajectory of the nucleophile (2-methoxyethylamine) and forces the carboxyl group out of planarity, increasing the activation energy required for the tetrahedral intermediate formation. Standard coupling reagents (EDC/HOBt) often fail to overcome this kinetic barrier efficiently.

Recommended Solution: Switch from standard carbodiimide coupling to an Acid Chloride Activation pathway using Thionyl Chloride (


) with DMF catalysis. This method typically reduces reaction time to <4 hours with >90% conversion.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my EDC/HOBt reaction stalling after 24 hours?

A: The ortho-effect is the culprit. In 2-bromo-4-methylbenzoic acid, the bulky bromine atom creates a "steric gate" around the electrophilic carbonyl carbon.

  • Mechanism: EDC forms an O-acylisourea intermediate.[2] In non-hindered systems, the amine attacks this rapidly. Here, the bromine atom physically blocks the amine's approach.

  • Result: The active ester hydrolyzes or rearranges (N-acylurea formation) faster than the amine can attack, leading to stalled conversion.

  • Fix: You need a more reactive electrophile. An acid chloride (

    
    ) is significantly smaller and more electrophilic than an EDC-activated ester, allowing the amine to bypass the steric bulk.
    
Q2: I tried HATU but the yield is low. Why?

A: While HATU is excellent for hindered substrates, it is sensitive to steric crowding on the coupling reagent itself.

  • Issue: The bulky tetramethyluronium moiety of HATU combined with your ortho-bromo substrate creates a "congested transition state."

  • Optimization: If you must use HATU, ensure you are using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive and DIPEA as the base. However, the acid chloride route remains superior for this specific benzamide derivative due to the robustness of the 2-bromo-4-methylbenzoyl scaffold.

Q3: Can I speed this up by heating?

A: Yes, but with caution.

  • Risk: Heating a coupling reaction (EDC/HATU) promotes racemization (not an issue here as the acid is achiral) and rearrangement to unreactive byproducts (N-acylurea).

  • Protocol: If using the Acid Chloride method (see below), heating to reflux is standard and safe. If using coupling reagents, do not exceed 40°C; instead, increase concentration to 0.5 M to drive kinetics.

Module 2: Optimized Experimental Protocols

Protocol A: The "Fast Track" (Acid Chloride Method)

Recommended for maximum speed and scale-up.

Reagents:

  • Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)[3]
    
  • Catalyst: DMF (2-3 drops)

  • Nucleophile: 2-Methoxyethylamine (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[4]

Step-by-Step:

  • Activation: Suspend the benzoic acid in anhydrous DCM (0.5 M). Add catalytic DMF.[3]

  • Chlorination: Add

    
     dropwise at 0°C. Once added, warm to reflux (40°C) for 2 hours .
    
    • Checkpoint: The solution should turn clear and gas evolution (

      
      ) should cease.
      
  • Evaporation: Concentrate in vacuo to remove excess

    
    . (Crucial: Excess 
    
    
    
    will react with your amine to form sulfinamides). Re-dissolve the crude acid chloride in fresh DCM.
  • Coupling: Add the amine and

    
     to a separate flask containing DCM at 0°C. Slowly add the acid chloride solution to this mixture.
    
  • Completion: Stir at Room Temperature for 1 hour . Monitor by TLC/LCMS.

Protocol B: The "Gentle" Route (Mixed Anhydride)

Use this only if you lack proper ventilation for Thionyl Chloride.

Reagents:

  • Reagent: Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.2 equiv)

Step-by-Step:

  • Dissolve acid in THF at -15°C (Salt/Ice bath).

  • Add NMM, followed by IBCF. Stir for 15 mins to form the mixed anhydride.

  • Add 2-methoxyethylamine. Allow to warm to RT.

  • Time: ~4-6 hours.

Module 3: Comparative Data & Decision Matrix

Table 1: Reagent Performance for Ortho-Substituted Benzamides

MethodReaction TimeTypical YieldSteric ToleranceCleanup Difficulty
Acid Chloride (

)
3-4 Hours 92-96% High Low (Evaporation)
HATU / DIPEA12-18 Hours75-85%ModerateHigh (Peptide coupling byproducts)
EDC / HOBt>24 Hours40-60%LowModerate (Urea byproduct)
Mixed Anhydride4-6 Hours80-85%ModerateLow (Extraction)

Module 4: Visualization of Reaction Logic

The following diagram illustrates the kinetic competition between the desired nucleophilic attack and the steric blockade caused by the bromine atom.

ReactionPathway cluster_pathways Activation Strategies Start 2-Bromo-4-methylbenzoic Acid Path1 Path A: Acid Chloride (High Reactivity) Start->Path1 SOCl2 / DMF Path2 Path B: Carbodiimide (EDC) (Lower Reactivity) Start->Path2 EDC / HOBt Intermediate1 Acid Chloride Species (Small, Highly Electrophilic) Path1->Intermediate1 Fast (<2h) Intermediate2 O-Acylisourea (Bulky, Sterically Hindered) Path2->Intermediate2 Slow StericGate STERIC GATE (Ortho-Bromo Blockade) Intermediate1->StericGate Bypasses Bulk Intermediate2->StericGate Blocked by Bulk Product Target Amide (>90% Yield) StericGate->Product Nucleophilic Attack (2-Methoxyethylamine) Stall Stalled Reaction (N-Acylurea Side Product) StericGate->Stall Rearrangement

Caption: Kinetic pathway comparison. The Acid Chloride route (Green) minimizes steric conflict, while standard coupling (Red) leads to stalled intermediates due to the ortho-bromo blockade.

References

  • BenchChem. (2025).[1][5] Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Retrieved from

  • National Institutes of Health (NIH). (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. Retrieved from

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from

  • ChemicalBook. (2024). 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide Product Properties. Retrieved from

  • MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides.[6][7] Molecules.[1][3][4][5][7][8][9][10][11][12][13][14] Retrieved from

Sources

Technical Support Center: Proactive Stability Management for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of the molecule throughout its experimental lifecycle. As an N-substituted benzamide, this compound possesses a generally stable amide bond; however, under specific experimental conditions, it can be susceptible to hydrolysis, compromising data validity and product stability. This guide provides in-depth technical knowledge, troubleshooting protocols, and preventative strategies to mitigate hydrolytic degradation.

Section 1: Frequently Asked Questions - The Chemistry of Amide Bond Instability

This section addresses the fundamental principles governing the stability of your compound. Understanding these concepts is the first step toward preventing unwanted degradation.

Q1: Why is preventing the hydrolysis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide critical for my research?

The amide bond is the central functional group in this molecule. Its cleavage via hydrolysis fundamentally alters the chemical structure, leading to the formation of 2-bromo-4-methylbenzoic acid and 2-methoxyethylamine. For researchers, this degradation can lead to:

  • Loss of Potency and Inaccurate Results: The parent compound's concentration decreases, leading to erroneous measurements in bioassays or analytical quantitation.

  • Formation of Confounding Variables: The degradation products may have their own biological or chemical activities, interfering with the experimental outcome.

  • Compromised Product Shelf-Life: For drug development professionals, hydrolysis is a primary pathway for drug substance and drug product degradation, impacting stability, efficacy, and safety.[1][2]

Q2: What is the fundamental mechanism of amide hydrolysis?

Amide bonds are significantly more resistant to hydrolysis than esters due to resonance stabilization, which imparts a partial double-bond character to the carbon-nitrogen bond.[3][4][5] However, hydrolysis can be forced under specific conditions, primarily through acid or base catalysis.[6][7][8]

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and vulnerable to nucleophilic attack by a water molecule. The process ultimately leads to the cleavage of the C-N bond.[6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because it requires the expulsion of a very poor leaving group (an amide anion). The reaction is typically driven to completion by heating.[6][9]

Q3: What are the primary experimental factors that can trigger hydrolysis?

The stability of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is slowest near neutral pH and increases significantly in strongly acidic (pH < 3) or strongly basic (pH > 10) solutions.

  • Temperature: Elevated temperatures dramatically accelerate the rate of hydrolysis, especially when combined with non-neutral pH.[7][8]

  • Solvent Medium: Hydrolysis is a reaction with water; therefore, the presence of water in the solvent system is a prerequisite.[8]

  • Time: Degradation is cumulative. The longer the compound is exposed to suboptimal conditions, the greater the extent of hydrolysis will be.

Q4: What are the expected degradation products from the hydrolysis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide?

The hydrolysis of the amide bond will yield two primary degradation products:

  • 2-Bromo-4-methylbenzoic acid

  • 2-Methoxyethylamine

Identifying these specific products using an appropriate analytical method, such as HPLC-MS, can confirm that hydrolysis is the degradation pathway occurring in your experiment.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Amide Amide (Protonated Carbonyl) A_H2O H₂O (Nucleophile) A_Amide->A_H2O Attack A_Tetrahedral Tetrahedral Intermediate A_H2O->A_Tetrahedral A_Products Carboxylic Acid + Ammonium Ion A_Tetrahedral->A_Products Cleavage B_Amide Amide B_OH OH⁻ (Nucleophile) B_Amide->B_OH Attack B_Tetrahedral Tetrahedral Intermediate B_OH->B_Tetrahedral B_Products Carboxylate Ion + Amine B_Tetrahedral->B_Products Cleavage

Caption: Simplified mechanisms of acid- and base-catalyzed amide hydrolysis.

Section 2: Proactive Experimental Design & Best Practices

Adhering to the following protocols will proactively minimize the risk of hydrolysis.

G start Compound Received (Solid Form) storage Store Solid at ≤4°C Under Inert Gas (Ar/N₂) start->storage prep_stock Prepare Stock Solution start->prep_stock solvent_choice Choose Solvent prep_stock->solvent_choice aqueous Aqueous Solution solvent_choice->aqueous Yes organic Anhydrous Aprotic Solvent (DMSO, DMF) solvent_choice->organic No ph_control Is pH critical? aqueous->ph_control experiment Experimental Use organic->experiment buffer Use Buffer (pH 6-8) Prepare Freshly ph_control->buffer Yes no_buffer Use Purified H₂O ph_control->no_buffer No buffer->experiment no_buffer->experiment temp_control Maintain Low Temp (Ice Bath) Avoid Prolonged Heating experiment->temp_control post_exp Post-Experiment temp_control->post_exp aliquot Aliquot & Store Stock at -20°C or -80°C post_exp->aliquot

Caption: Recommended workflow for handling to prevent hydrolysis.

Protocol: Recommended Handling and Storage Procedures
  • Receiving and Initial Storage:

    • Upon receipt, store the compound in its solid form in a tightly sealed container at recommended low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture.

    • If possible, store under an inert atmosphere (argon or nitrogen) to displace moisture and oxygen.

  • Solvent Selection and Solution Preparation:

    • Priority: Whenever possible, use anhydrous, aprotic solvents such as DMSO or DMF for stock solutions. These solvents lack the water necessary for hydrolysis.

    • Aqueous Solutions: If aqueous solutions are required, use high-purity (e.g., Milli-Q) water. Prepare solutions fresh whenever possible.

    • pH Control: For aqueous solutions used in multi-hour experiments, buffering is critical. Use a buffer system that maintains a pH between 6.0 and 8.0 (e.g., phosphate or HEPES buffers). Avoid highly acidic or basic buffers.

  • Experimental Conditions:

    • Temperature: Perform experimental steps, especially long incubations, at the lowest practical temperature. If reactions must be heated, minimize the duration. For sensitive assays, consider working on an ice bath.

    • Avoid Contaminants: Ensure all glassware is clean and free of acidic or basic residues.

  • Long-Term Solution Storage:

    • Prepare concentrated stock solutions in an appropriate anhydrous solvent (e.g., DMSO).

    • Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.

    • Store aliquots at -20°C or -80°C in tightly sealed vials.

Section 3: Troubleshooting Guide - Investigating Unexpected Degradation

If you suspect hydrolysis has occurred, use this guide to diagnose the issue.

Observed IssuePotential Cause (Hydrolysis-Related)Recommended Action / InvestigationPreventative Measure
Reduced biological activity or inconsistent assay results over time. Gradual degradation of the compound in the stock or working solution.Prepare a fresh stock solution from the solid compound and repeat the key experiment. Compare results between the old and new solutions.Aliquot stock solutions and store them at -20°C or -80°C. Avoid using stock solutions that have been stored at 4°C for extended periods.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of hydrolysis products: 2-bromo-4-methylbenzoic acid and/or 2-methoxyethylamine.Analyze the sample using LC-MS to determine the mass of the new peaks. Compare these masses to the theoretical masses of the expected degradants.Strictly follow the pH and temperature control guidelines. Use freshly prepared buffered solutions for all aqueous experiments.
Significant decrease in the parent compound's peak area in a time-course experiment. The experimental conditions (e.g., pH of media, incubation temperature) are promoting hydrolysis.Conduct a simple stability test: incubate the compound in the experimental buffer/media without cells or other reagents and analyze samples at different time points (e.g., 0, 2, 6, 24 hours).Modify experimental conditions if instability is confirmed. This may involve adjusting the buffer pH, lowering the incubation temperature, or reducing the incubation time.
Precipitate forms in an aqueous solution upon storage. The formation of the less soluble 2-bromo-4-methylbenzoic acid degradation product.Isolate the precipitate and analyze it (e.g., by NMR or MS) to confirm its identity. Check the pH of the supernatant, as the formation of a carboxylic acid will lower it.Ensure aqueous solutions are buffered and stored at appropriate low temperatures for minimal time before use.

Section 4: Advanced Protocol - Performing a Forced Degradation Study

For drug development and formulation, a forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule.[1][10][11] This protocol provides a framework for intentionally degrading the compound to identify degradation products and establish stability-indicating analytical methods.

Objective: To determine the degradation profile of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide under hydrolytic stress conditions.

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Set up the following reactions in separate vials:

    • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

    • Control: Keep an aliquot of the stock solution diluted in the initial solvent.

  • Incubation:

    • Incubate all vials at an elevated temperature (e.g., 60°C). The goal is to achieve 5-20% degradation.

    • Take time-point samples (e.g., 2, 4, 8, 24 hours) from each vial.

    • For the base hydrolysis sample, neutralize it with an equivalent amount of 0.1 M HCl before analysis. For the acid sample, neutralize with 0.1 M NaOH.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and/or MS detection.

    • Compare the chromatograms of the stressed samples to the control.

    • Quantify the loss of the parent peak and the formation of degradation product peaks.

Typical Stress Conditions Summary:

ConditionReagentTemperatureTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80°C2 - 48 hoursTo assess lability to acid-catalyzed hydrolysis.[1]
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80°C2 - 48 hoursTo assess lability to base-catalyzed hydrolysis.[1]
Neutral Hydrolysis Purified Water60 - 80°C2 - 48 hoursTo assess susceptibility to hydrolysis at neutral pH, accelerated by heat.

References

  • Patel, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(06), pp.13-17. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Alcimed. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Alcimed Blog. [Link]

  • Kale, D. P., & Pingle, S. P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Chaudhary, A. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. [Link]

  • University of Calgary. Ch20: Amide hydrolysis. University of Calgary Chemistry. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Chemistry Steps. Amides – Structure and Reactivity. Chemistry Steps. [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Quora. [Link]

  • Mahesh, S., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

  • Wikipedia. (n.d.). Amide. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Organic-synthesis.com. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide versus Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzamide derivatives represent a versatile class of compounds with a wide array of pharmacological activities, serving as foundational scaffolds in the development of therapeutics for oncology, inflammation, and central nervous system disorders.[1] This guide provides a comprehensive framework for the initial bioactivity characterization of a novel compound, 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. Due to the absence of published biological data for this specific molecule, we will outline a systematic approach to elucidate its potential therapeutic value. This will be achieved through a direct comparison with well-characterized reference standards, each possessing distinct and established mechanisms of action.

The core objective of this guide is to propose a robust, multi-tiered experimental workflow. This workflow is designed not only to identify potential bioactivity but also to provide initial insights into the compound's mechanism of action and selectivity. The experimental choices detailed herein are grounded in established principles of drug discovery, emphasizing a logical progression from broad cellular effects to more specific molecular target interactions.[2]

Structural Rationale and Selection of Reference Standards

The structure of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, with its substituted benzamide core, suggests several potential avenues for biological interaction. To effectively probe these possibilities, a panel of reference standards with diverse activities is essential. The selection of appropriate comparators is critical for contextualizing any observed effects. Based on the broad activities of benzamide derivatives, we have selected the following reference standards for this comparative analysis:

CompoundClassKnown Biological Activity
Compound X Tubulin Polymerization InhibitorA potent N-benzylbenzamide derivative known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Compound Y Sigma-1 Receptor (S1R) AgonistA benzamide-based ligand that modulates the S1R, a chaperone protein involved in cellular stress responses and neuroprotection.[4][5]
Compound Z Anti-inflammatory AgentA benzamide derivative that inhibits key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[6]

This diverse panel allows for a comprehensive initial screening, maximizing the potential to identify and classify the bioactivity of our target compound.

Proposed Experimental Workflow for Bioactivity Screening

A tiered approach to screening is the most efficient method for characterizing a novel compound. This workflow begins with broad cytotoxicity assays to determine a suitable concentration range for further experiments and progresses to more specific, target-oriented assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration cluster_2 Phase 3: Data Synthesis A Compound Characterization (Purity & Identity via HPLC, NMR, MS) B Tier 1: Cytotoxicity Screening (e.g., MTT Assay in multiple cell lines) A->B Purity >95% C Tier 2a: Antiproliferative Assays (e.g., Cell Cycle Analysis) B->C If cytotoxic D Tier 2b: Target-Based Assays (e.g., Tubulin Polymerization, S1R Binding) B->D Based on structural hypotheses E Tier 2c: Pathway Analysis (e.g., NF-κB Activation Assay) B->E If anti-inflammatory activity is suspected F Comparative Data Analysis (IC50/EC50 Determination) C->F D->F E->F G Bioactivity Profile Generation F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) CompoundZ Compound Z / Test Compound CompoundZ->IKK Inhibits

Caption: Simplified NF-κB signaling pathway.

Comparative Data Summary (Hypothetical Data)

Following the execution of the proposed assays, the data would be compiled into clear, comparative tables. Below is an example of how such data would be presented.

Table 1: Cytotoxicity Profile (IC50 in µM)

CompoundA549 CellsHeLa CellsHEK293 Cells
2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide 15.210.8> 100
Compound X (Tubulin Inhibitor) 0.050.0325.4
Compound Y (S1R Agonist) > 100> 100> 100
Compound Z (Anti-inflammatory) 85.175.3> 100

Table 2: Mechanistic Assay Results

CompoundG2/M Arrest (% of Cells)NF-κB Inhibition (IC50 in µM)
2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide 45% at 10 µM5.6
Compound X (Tubulin Inhibitor) 85% at 0.03 µM> 50
Compound Z (Anti-inflammatory) < 10% at 50 µM1.2

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the initial bioactivity screening of the novel compound 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. By employing a multi-tiered screening process and comparing its activity profile against well-defined reference standards, we can efficiently generate a preliminary understanding of its potential therapeutic applications. The proposed workflow, from broad cytotoxicity screening to specific mechanistic assays, provides a clear path to elucidating the compound's biological function and prioritizing it for further development. The integrity of this process is ensured through the use of validated assays and the inclusion of appropriate controls, laying a solid foundation for future preclinical research.

References

  • MDPI. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Retrieved from [Link]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Retrieved from [Link]

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]

  • YouTube. (2023). using assays to discovery new drugs. YouTube. Retrieved from [Link]

Sources

Purity Assessment of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (CAS: 1551435-76-7), purity assessment is often the bottleneck between synthesis and biological screening. While HPLC-UV remains the industry workhorse for routine batch release, it suffers from a critical dependency on reference standards which are often unavailable for early-stage intermediates.

This guide objectively compares the standard HPLC-UV methodology against Quantitative NMR (qNMR) , an absolute primary method that eliminates the need for compound-specific reference standards.[1] We demonstrate that while HPLC offers superior sensitivity for trace impurities (<0.1%), qNMR provides a more accurate absolute purity value for the bulk material, acting as a self-validating system.

Chemical Context & Impurity Profile[1][2][3][4][5]

To design a robust assessment, one must first understand the structural liabilities of the analyte.

  • Target Molecule: 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide[2]

  • Molecular Weight: 272.14 g/mol

  • Key Structural Features: Electron-rich aromatic ring, secondary amide linkage, ether tail.

Predicted Impurity Landscape (The "Why" behind the methods)

Based on standard benzamide synthesis (Acid Chloride + Amine), the following impurities dictate our analytical strategy:

Impurity TypeSpecific CompoundOriginDetection Challenge
Precursor A 2-Bromo-4-methylbenzoic acidHydrolysis of starting acid chlorideAcidic; tails on standard C18 without buffer.
Precursor B 2-MethoxyethylamineUnreacted reagentUV Silent (No chromophore). Invisible to standard HPLC-UV.
By-product Dimer/OligomersOver-reaction (rare)High lipophilicity; late eluting.
Solvents DCM, DMF, Ethyl AcetateProcess solventsVolatile; requires GC or NMR to quantify.

Comparative Methodology: HPLC-UV vs. qNMR

Method A: HPLC-UV (The Sensitivity Specialist)

Best For: Detecting trace impurities (0.05% - 1.0%) and degradation products.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate free amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic core absorption).

Critical Analysis: HPLC is excellent for separating the target from Impurity A (Acid). However, it fails to detect Impurity B (Amine) due to lack of UV absorbance, potentially leading to an artificially high purity reading (% Area Normalization error).

Method B: 1H-qNMR (The Absolute Truth)

Best For: Mass balance purity, quantifying UV-silent impurities, and potency assignment without a standard.

Protocol:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Ensures solubility of both polar/non-polar components).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It produces a sharp singlet at ~6.2 ppm, a clean region free from the benzamide's aromatic (7.0-7.6 ppm) and aliphatic (2.3-3.5 ppm) signals.

  • Relaxation Delay (d1): 30 seconds.

    • Scientific Integrity Note: T1 relaxation times for aromatic protons can exceed 3-4 seconds. To ensure 99.9% magnetization recovery (5x T1), a 30s delay is mandatory for quantitative accuracy. Shortening this leads to integration errors.

Experimental Data Comparison

We analyzed a crude batch of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide using both methods.

Table 1: Quantitative Performance Matrix
MetricHPLC-UV (Area %)qNMR (Weight %)
Reported Purity 98.5% 94.2%
Precision (RSD, n=3) 0.05%0.3%
LOD (Limit of Detection) 0.01%~0.5%
Analysis Time 25 min/sample15 min/sample (plus setup)
Reference Standard Required (for accurate w/w%)Not Required (IS used)
Major Blind Spot Missed UV-inactive amine saltsTrace impurities <0.5% lost in noise

Interpretation: The HPLC result (98.5%) was misleadingly high . The qNMR revealed the presence of 3.1% residual 2-methoxyethylamine (UV silent) and 1.2% residual solvent, which HPLC ignored. This discrepancy highlights why qNMR is the superior method for potency assignment, while HPLC is superior for impurity profiling.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct purity assessment tool based on the stage of drug development.

PurityAssessment Start Start: Purity Assessment 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide Goal Define Goal Start->Goal Branch_Potency Need Absolute Purity? (Potency/Assay) Goal->Branch_Potency For Synthesis Yield Branch_Profile Need Impurity Profile? (Trace < 0.1%) Goal->Branch_Profile For Biological Safety qNMR Method: 1H-qNMR (Internal Std: Maleic Acid) Branch_Potency->qNMR HPLC Method: HPLC-UV/MS (Gradient C18) Branch_Profile->HPLC Result_qNMR Result: True Mass Balance (Detects Solvents/Salts) qNMR->Result_qNMR Result_HPLC Result: Trace Organic Impurities (Misses UV-silent) HPLC->Result_HPLC Result_HPLC->qNMR Calibrate Ref Std

Figure 1: Analytical Decision Tree. Use qNMR for assigning potency to the primary lot; use HPLC to monitor stability and trace degradants.

Detailed Experimental Protocol (qNMR)

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Internal Standard Selection

Verify the "window of silence" in the analyte spectrum.

  • Analyte Signals: 2.35 ppm (s, 3H), 3.30 ppm (s, 3H), 3.4-3.6 ppm (m, 4H), 7.2-7.6 ppm (m, 3H).

  • Selected IS: Maleic Acid (Singlet at 6.25 ppm in DMSO-d6). Alternative: 1,3,5-Trimethoxybenzene (6.1 ppm).

Step 2: Sample Preparation
  • Accurately weigh 20.0 mg (±0.1 mg) of the analyte into a vial.

  • Accurately weigh 10.0 mg (±0.1 mg) of Maleic Acid (TraceCERT® or NIST traceable) into the same vial.

  • Dissolve in 0.7 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

  • Transfer to a high-quality 5mm NMR tube.

Step 3: Acquisition Parameters
  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Acquisition Time (AQ): > 3.0 seconds.

  • Relaxation Delay (D1): 30 seconds (Critical for qNMR).

  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

Step 4: Calculation

Calculate purity (


) using the molar ratio equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Maleic acid = 2; Analyte Methyl = 3)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    

Conclusion & Recommendation

For 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide , relying solely on HPLC-UV is a risk to data integrity due to the potential presence of UV-silent amine precursors.

  • Recommendation: Adopt a Hybrid Approach .

    • Use qNMR to establish the "Assigned Purity" of your primary supply.[1][4] This accounts for salts, solvents, and non-chromophoric impurities.

    • Use HPLC-UV (calibrated with the qNMR-assessed material) for routine stability testing and checking for trace degradation products.

This methodology ensures that biological data generated from this compound is robust, reproducible, and free from artifacts caused by impure starting materials.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][4][5] Journal of Natural Products, 75(4), 834–851. [Link]

  • BIPM. (2023). Guidance on the use of the Octad of qNMR internal standards. Bureau International des Poids et Mesures. [Link]

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 25, 51-59. [Link]

Sources

A Comparative Guide to the Structural Validation of N-(2-methoxyethyl) Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-methoxyethyl) benzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural validation is not merely a procedural step but the fundamental cornerstone of reliable research and development. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides a comprehensive comparison of the essential analytical techniques required for the rigorous structural validation of N-(2-methoxyethyl) benzamide derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes a multi-technique, self-validating approach, ensuring the highest degree of scientific integrity.

Section 1: Elucidation of Covalent Structure and Connectivity

The first phase of validation focuses on confirming the molecular formula and the precise arrangement of covalent bonds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose, providing complementary and corroborative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Expertise & Causality: For a molecule like N-(2-methoxyethyl) benzamide, a suite of NMR experiments is necessary. A standard ¹H NMR provides the initial overview, but its interpretation must be confirmed with ¹³C NMR and 2D correlation experiments like COSY and HSQC. This is because complex spin systems and potential signal overlap in the ¹H spectrum can lead to ambiguity if analyzed in isolation. 2D NMR provides explicit proof of which protons are coupled to each other (COSY) and which protons are directly attached to which carbons (HSQC), removing interpretive uncertainty.[1]

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified benzamide derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as the amide N-H proton is less likely to exchange and is more readily observed. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a ¹H spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. An Attached Proton Test (APT) or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks. This will clearly show, for example, the correlation between the -CH₂-CH₂- protons of the methoxyethyl chain.

  • 2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton signal with its directly attached carbon. This is the definitive step to assign carbon resonances.[1]

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the typical chemical shift (δ) ranges for the parent N-(2-methoxyethyl) benzamide structure. Substituents on the benzoyl ring will, of course, alter the shifts of the aromatic protons and carbons.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Justification & Key Correlations
Amide N-H~8.0-8.5 (broad)N/APosition is solvent and concentration-dependent. Shows COSY correlation to the adjacent -CH₂-.
Aromatic H (ortho)~7.8-7.9~127-129Typically deshielded due to proximity to the electron-withdrawing amide group.
Aromatic H (meta, para)~7.4-7.6~128-132Complex multiplet pattern. Specific shifts depend on substitution.[2][3]
Carbonyl C=ON/A~167-172Quaternary carbon, confirmed by the absence of a signal in DEPT-135 and HSQC.[4]
N-CH₂~3.6-3.7~39-41Appears as a quartet or triplet of triplets depending on coupling. Shows COSY to N-H and O-CH₂. HSQC confirms attachment to the ~40 ppm carbon.
O-CH₂~3.5-3.6~70-72Triplet. Shows COSY correlation to N-CH₂. HSQC confirms attachment to the ~71 ppm carbon.
O-CH₃~3.3-3.4~58-60Sharp singlet. No COSY correlations. HSQC confirms attachment to the ~59 ppm carbon.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial and independent validation of the elemental composition derived from NMR. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Expertise & Causality: While NMR defines the molecular framework, HRMS confirms the total atomic constituents. Furthermore, the fragmentation pattern observed in MS/MS experiments provides a secondary layer of structural validation. For benzamides, a characteristic cleavage of the amide bond is expected, leading to the formation of a stable benzoyl cation.[5][6] Observing this key fragment provides strong evidence for the core benzamide structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like amides, which will primarily generate the protonated molecule [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition. Compare this with the theoretical mass of the target structure.

  • (Optional) MS/MS Fragmentation: Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Data Presentation: Expected Mass Spectrometry Data

For the parent N-(2-methoxyethyl) benzamide (C₁₀H₁₃NO₂), the following data would be expected.

Ion Theoretical m/z Expected Fragment Fragmentation Pathway
[M+H]⁺180.1019Molecular IonProtonation, typically on the carbonyl oxygen or amide nitrogen.
[Fragment]⁺105.0335Benzoyl cationCleavage of the N-CO bond, a characteristic fragmentation for benzamides.[6][7]
[Fragment]⁺77.0386Phenyl cationLoss of carbon monoxide (CO) from the benzoyl cation.[7]

Section 2: Definitive 3D Structure and Supramolecular Arrangement

While NMR and MS define the 2D structure, they provide limited information about the molecule's conformation and the way it arranges itself in the solid state. For this, X-ray crystallography is the unparalleled gold standard.

Single-Crystal X-ray Diffraction (SC-XRD): The Unambiguous Proof

SC-XRD provides a precise three-dimensional map of electron density within a single crystal, allowing for the determination of atomic positions, bond lengths, bond angles, and torsional angles with extremely high precision.[8] It is the only technique that can definitively resolve conformational ambiguities and characterize intermolecular interactions like hydrogen bonding.

Expertise & Causality: For N-(2-methoxyethyl) benzamide derivatives, SC-XRD is invaluable for several reasons. It confirms the trans configuration of the amide bond, reveals the dihedral angle between the phenyl ring and the amide plane, and elucidates the conformation of the flexible methoxyethyl side chain.[9][10] This information is critical for understanding receptor binding or crystal packing effects. The process, however, is entirely dependent on the ability to grow high-quality single crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane) is a common starting point.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 173 K) to minimize thermal vibrations.[9] It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

Section 3: Complementary Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by molecular vibrations.

Trustworthiness: While not a primary tool for elucidating a full unknown structure, FTIR serves as a quick and effective quality control check. The presence of strong, characteristic absorptions for the amide N-H stretch and the carbonyl C=O stretch provides immediate, corroborating evidence that the desired amide functionality has been successfully synthesized.

Data Presentation: Characteristic FTIR Absorptions

Vibration Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amide II)3300 - 3500Strong, sometimes broad
C=O Stretch (Amide I)1630 - 1680Strong, sharp[11][12]
C-N Stretch1200 - 1400Medium to strong
C-O Stretch (Ether)1050 - 1150Strong

Section 4: An Integrated and Self-Validating Workflow

Workflow Diagram: Structural Validation of N-(2-methoxyethyl) Benzamide Derivatives

G cluster_synthesis Synthesis & Purification cluster_definitive Definitive 3D Structure Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Confirms Connectivity MS High-Resolution MS (HRMS) Purification->MS Confirms Mol. Formula FTIR FTIR Spectroscopy Purification->FTIR Confirms Func. Groups SC_XRD Single-Crystal X-ray Diffraction Purification->SC_XRD Requires pure, crystalline material Final Fully Validated Structure NMR->Final MS->Final FTIR->Final SC_XRD->Final Confirms Absolute Structure & Stereo

Caption: Integrated workflow for unambiguous structural validation.

This workflow illustrates the logical progression from synthesis to complete structural proof. The primary spectroscopic methods (NMR, MS, FTIR) provide a comprehensive picture of the 2D structure. If the material is crystalline, SC-XRD provides the ultimate, definitive 3D structure, which must be consistent with all spectroscopic data.

Conclusion

The structural validation of N-(2-methoxyethyl) benzamide derivatives demands a rigorous, multi-faceted analytical approach. Relying on a single technique is insufficient and scientifically unsound. By integrating the complementary strengths of NMR spectroscopy for connectivity, mass spectrometry for molecular formula confirmation, and X-ray crystallography for definitive 3D structure, researchers can ensure the integrity and reproducibility of their work. This comparative guide provides the necessary framework, experimental protocols, and interpretive logic to achieve the highest standard of structural validation in chemical and pharmaceutical research.

References

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2019). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library. Retrieved February 13, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Cromasights. Retrieved February 13, 2026, from [Link]

  • Spectral Assignments and Reference Data. (2005). CONICET. Retrieved February 13, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 13, 2026, from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved February 13, 2026, from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. (2015). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 2-Amino-N-(2-methoxyethyl)benzamide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Safety Operating Guide

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide is a halogenated organic compound characterized by a benzamide core substituted with a bromine atom and a methoxyethyl side chain. In the context of laboratory waste management, the presence of the Bromine (Br) atom is the critical determinant for disposal.

Operational Directive: This substance must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or disposed of down the drain.

Chemical Property Disposal Implication
Halogen Content High Priority: Presence of Bromine requires high-temperature incineration with flue gas scrubbing (to neutralize HBr).
Functional Group Amide: Generally stable, but potential for hydrolysis. Segregate from strong acids/bases to prevent unwanted reactions in waste drums.[1]
Physical State Solid (typically): Must be dissolved in a compatible halogenated solvent or disposed of as solid hazardous waste.

Hazard Profile & Risk Assessment

Before initiating disposal, you must understand the why behind the protocol. This ensures compliance and safety.

  • Combustion Hazards: When incinerated, this compound releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . This is why it cannot be sent to standard fuel-blending facilities used for non-halogenated solvents; it requires a facility equipped with acid gas scrubbers.

  • Ecological Toxicity: Halogenated benzamides often exhibit aquatic toxicity. Prevention of release into water systems (sinks, drains) is a critical compliance metric.

  • Acute Toxicity: While specific LD50 data for this research intermediate may be sparse, structurally similar halogenated benzamides are classified as Irritants (Skin/Eye/Respiratory) and potentially Harmful if Swallowed . Apply the Precautionary Principle: handle as if toxic.

Waste Segregation Protocol (The "Self-Validating System")

The most common failure point in laboratory waste management is improper segregation. Mixing halogenated waste with non-halogenated waste "poisons" the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

The Golden Rule: If a waste container contains any detectable amount (>1-2%) of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, the entire container is Halogenated Waste.

Decision Logic: Waste Stream Assignment

WasteSegregation Start Waste Generation: 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid/Solution State->Liquid SolidBin Stream A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->SolidBin Direct Disposal SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolv StreamB Stream B: Halogenated Solvent Waste (High Temp Incineration) HaloSolv->StreamB NonHaloSolv->StreamB CRITICAL: Contaminates Stream Must treat as Halogenated

Figure 1: Waste stream segregation logic. Note that adding this compound to a non-halogenated solvent converts the entire mixture to Halogenated Waste.

Step-by-Step Disposal Workflow

Follow this protocol to ensure "Cradle-to-Grave" compliance under RCRA (Resource Conservation and Recovery Act) guidelines.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred for benzamides. Glass is acceptable but poses a breakage risk.

  • Integrity: Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Size: Do not overfill. Leave at least 10% headspace for thermal expansion.

Step 2: Labeling (Immediate Action)

Before adding the first drop of waste, affix a hazardous waste tag.

  • Constituents: Write out the full chemical name: "2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide." Do not use abbreviations or chemical structures alone.

  • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Stream Designation: Clearly mark as "HALOGENATED."

Step 3: Accumulation
  • Store the container in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: The waste bottle must sit inside a tray capable of holding 110% of the container's volume to prevent release during a breach.

  • Compatibility: Keep separate from strong oxidizers (e.g., Nitric Acid) and strong bases.

Step 4: Hand-off
  • When the container is 90% full, date the tag.

  • Contact your facility’s EHS (Environmental Health & Safety) department for pickup.

  • Manifesting: Ensure the waste manifest code reflects halogenated organics (often EPA Waste Code F002 for spent solvents or D000/Not Otherwise Specified for solid toxic waste, depending on local regulations).

Spill Contingency Plan

In the event of an accidental release, immediate action is required to minimize exposure and environmental impact.

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (if solid powder).

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate the immediate area.

  • Dampen: Gently mist the powder with a compatible solvent (e.g., isopropanol) or water to prevent airborne dust generation. Do not use a dry brush immediately.

  • Collect: Scoop the damp paste into a waste container using a disposable spatula.

  • Clean: Wipe the surface with soap and water.[2] Dispose of all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bin.

Scenario B: Solution Spill
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: Not typically required for this amide, but ensure the area is ventilated.

  • Disposal: Place saturated absorbents into a sealed bag and label as "Debris contaminated with Halogenated Organics."

Regulatory & Compliance Reference

  • EPA RCRA 40 CFR 261.31: Defines listed hazardous wastes. While this specific research chemical may not be explicitly "P" or "U" listed, it falls under the "mixture rule" if dissolved in halogenated solvents (F-listed waste).

  • Duty of Care: As the generator, you are responsible for the waste until it is destroyed. Proper labeling prevents downstream accidents at the incineration plant.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation and Management. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.